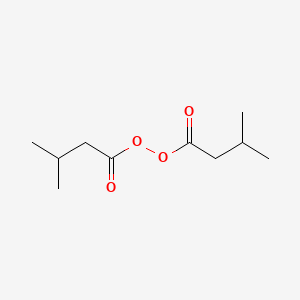
3-Methylbutanoyl 3-methylbutaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovalerylperoxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical processes, particularly as an initiator for polymerization reactions. The compound is characterized by the presence of the isovaleryl group attached to a peroxide linkage, making it highly reactive and useful in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovalerylperoxide can be synthesized through the reaction of isovaleryl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, isovalerylperoxide is produced in large quantities using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining safety protocols to handle its reactive nature. The process involves the careful mixing of reactants and the use of stabilizers to prevent premature decomposition.
Chemical Reactions Analysis
Types of Reactions
Isovalerylperoxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the addition of oxygen to other compounds.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other peroxides. Conditions typically involve moderate temperatures and the presence of catalysts.
Reduction: Reagents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Isovalerylperoxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: The compound is studied for its potential effects on biological systems, particularly its role in oxidative stress and cell signaling pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of plastics, resins, and other materials due to its ability to initiate polymerization.
Mechanism of Action
The mechanism of action of isovalerylperoxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Polymerization: Free radicals generated by isovalerylperoxide can initiate the polymerization of monomers, leading to the formation of long polymer chains.
Oxidation: The free radicals can oxidize other molecules, leading to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Isovalerylperoxide can be compared with other organic peroxides such as benzoyl peroxide and acetyl peroxide. While all these compounds share similar oxidizing properties, isovalerylperoxide is unique due to its specific structure and reactivity. Similar compounds include:
Benzoyl Peroxide: Commonly used in acne treatment and as a polymerization initiator.
Acetyl Peroxide: Used in organic synthesis and as a bleaching agent.
Tert-Butyl Peroxide: Employed as an initiator in polymerization and as a cross-linking agent.
Isovalerylperoxide stands out due to its specific applications in polymerization and its potential in scientific research.
Properties
CAS No. |
1808-39-5 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-methylbutanoyl 3-methylbutaneperoxoate |
InChI |
InChI=1S/C10H18O4/c1-7(2)5-9(11)13-14-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WFGXMFXNQZZOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OOC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


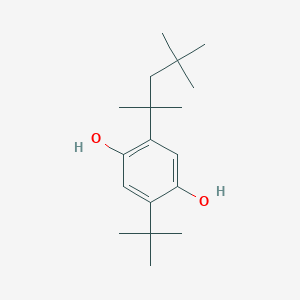
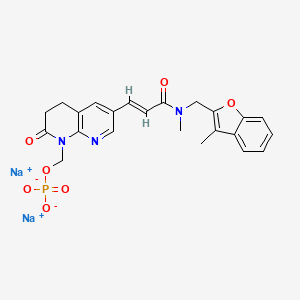
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
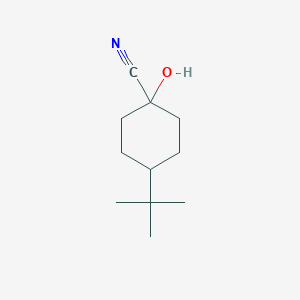
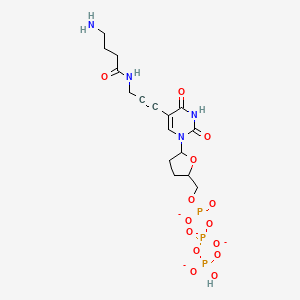
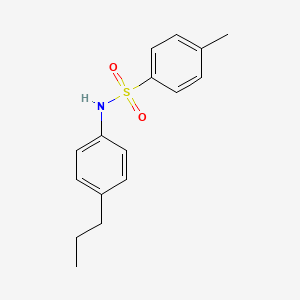
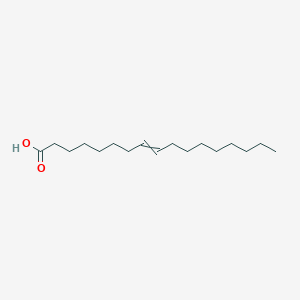
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
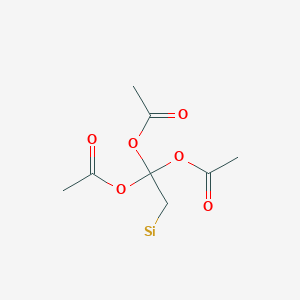
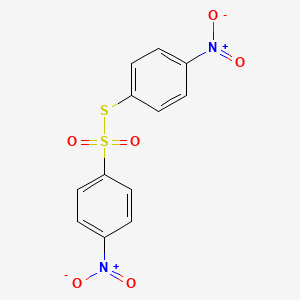
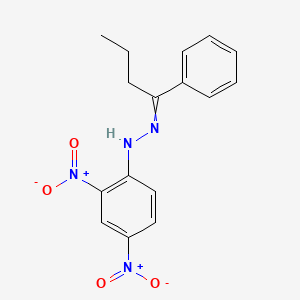

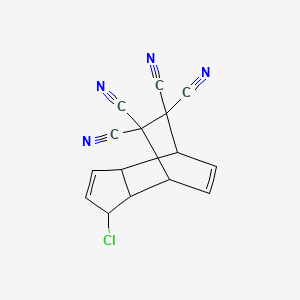
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
